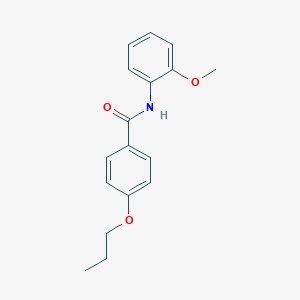
N-(2-methoxyphenyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-propoxybenzamide, also known as MPBA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPBA belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-propoxybenzamide is not fully understood, but it is thought to act on the dopamine D2 receptors in the brain. It has been shown to increase the release of dopamine in the striatum, which is the area of the brain that is affected in Parkinson's disease. N-(2-methoxyphenyl)-4-propoxybenzamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-propoxybenzamide has been shown to have biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. N-(2-methoxyphenyl)-4-propoxybenzamide has also been shown to have anxiolytic and antidepressant effects, as well as a potential neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to target specific receptors in the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-4-propoxybenzamide, including its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and physiological effects, as well as its potential toxicity and side effects. N-(2-methoxyphenyl)-4-propoxybenzamide may also have potential applications in the development of new drugs for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-propoxybenzamide involves the reaction of 2-methoxyaniline and 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain N-(2-methoxyphenyl)-4-propoxybenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clave InChI |
TVUJYVRNRDVEIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244986.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)


![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)